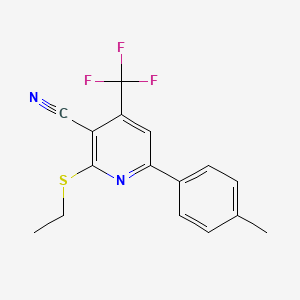![molecular formula C21H13ClN2O2S B11591180 3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chromenone core, an imidazo[2,1-b][1,3]thiazole moiety, and a chlorophenylmethyl group. The combination of these structural elements imparts the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.
Métodos De Preparación
The synthesis of 3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE typically involves multi-step synthetic routes. One common method includes the Vilsmeier-Haack reaction, which is used to formylate 6-aryl imidazo[2,1-b]thiazoles . The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0–5°C) . This reaction is followed by further steps to introduce the chromenone and chlorophenylmethyl groups, resulting in the final compound.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the chromenone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the carbonyl group in the chromenone ring to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols, and substitution reactions can result in a variety of substituted imidazo[2,1-b][1,3]thiazole-chromenone compounds .
Aplicaciones Científicas De Investigación
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. Studies have shown that the compound can induce mitochondrial membrane depolarization, leading to multicaspase activation and apoptosis in cancer cells . Molecular docking studies have revealed that the compound binds to DNA and caspase-3, suggesting that these interactions play a crucial role in its anticancer activity . The binding of the compound to these targets disrupts cellular processes, ultimately leading to cell death.
Comparación Con Compuestos Similares
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE can be compared to other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused heterocyclic structure and are known for their wide range of applications in medicinal chemistry, including as kinase inhibitors and antimicrobial agents.
Coumarin derivatives: Coumarins are structurally related to chromenones and have been extensively studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
The uniqueness of 3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE lies in its combination of structural elements, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H13ClN2O2S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
3-[2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C21H13ClN2O2S/c22-15-6-3-4-13(8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-5-1-2-7-19(14)26-20(17)25/h1-8,10-12H,9H2 |
Clave InChI |
QRCPEAFJILXAFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11591116.png)


![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11591135.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11591140.png)
![(5Z)-5-(2-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591145.png)
![2-methylpropyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate](/img/structure/B11591150.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591152.png)
![4-{11-[4-(methoxycarbonyl)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11591161.png)
![5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11591168.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11591176.png)
![5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B11591188.png)
![benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591189.png)
